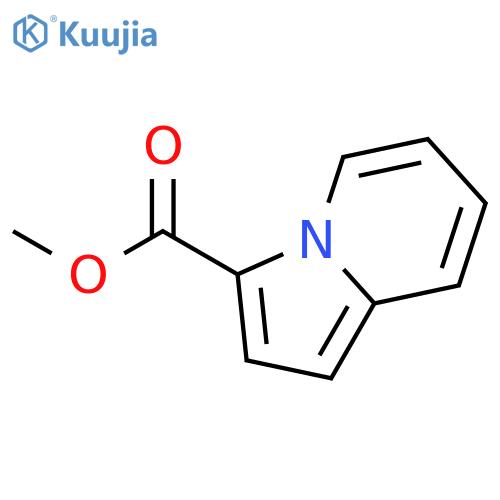Cas no 22320-25-8 (3-Indolizinecarboxylic acid, methyl ester)

22320-25-8 structure
商品名:3-Indolizinecarboxylic acid, methyl ester
3-Indolizinecarboxylic acid, methyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Indolizinecarboxylic acid, methyl ester
- 22320-25-8
- SCHEMBL25515640
-
- インチ: InChI=1S/C10H9NO2/c1-13-10(12)9-6-5-8-4-2-3-7-11(8)9/h2-7H,1H3
- InChIKey: OLNNYBMQLAHBKD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-Indolizinecarboxylic acid, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-79289763-5.0g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 5.0g |
$3018.0 | 2023-01-12 | |
| Enamine | BBV-79289763-1.0g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 1.0g |
$1150.0 | 2023-01-12 | |
| Enamine | BBV-79289763-10.0g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 10.0g |
$3795.0 | 2023-01-12 | |
| Enamine | BBV-79289763-2.5g |
methyl indolizine-3-carboxylate |
22320-25-8 | 95% | 2.5g |
$2384.0 | 2023-01-12 |
3-Indolizinecarboxylic acid, methyl ester 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
22320-25-8 (3-Indolizinecarboxylic acid, methyl ester) 関連製品
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
